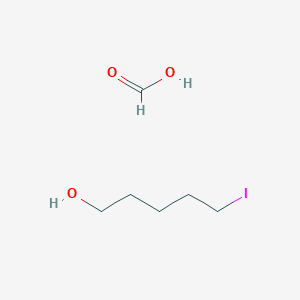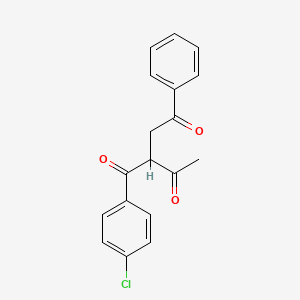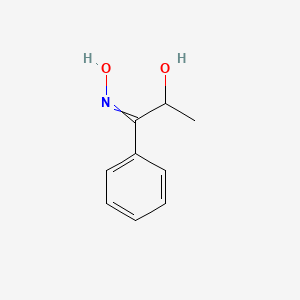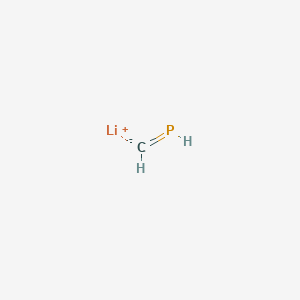
N,N-Dibenzyl-4-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-4-propylaniline is a chemical compound consisting of aniline with two benzyl groups and a propyl group as substituents on the nitrogen and the para position of the aniline ring, respectively. This compound crystallizes in the monoclinic crystal system and is known for its yellowish-white crystalline appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One method to synthesize N,N-Dibenzyl-4-propylaniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or tetrahydrofuran (THF) under reflux conditions . Another method involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in THF, which yields a tin amide compound that reacts with benzyl bromide to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibenzyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated derivatives at the benzylic positions.
Applications De Recherche Scientifique
N,N-Dibenzyl-4-propylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-4-propylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. The pathways involved in its action include the formation of carbocation intermediates and subsequent stabilization through resonance effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibenzylaniline: Similar structure but lacks the propyl group at the para position.
4-Propylaniline: Contains a propyl group at the para position but lacks the benzyl groups on the nitrogen.
Uniqueness
N,N-Dibenzyl-4-propylaniline is unique due to the presence of both benzyl and propyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90255-75-7 |
|---|---|
Formule moléculaire |
C23H25N |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
N,N-dibenzyl-4-propylaniline |
InChI |
InChI=1S/C23H25N/c1-2-9-20-14-16-23(17-15-20)24(18-21-10-5-3-6-11-21)19-22-12-7-4-8-13-22/h3-8,10-17H,2,9,18-19H2,1H3 |
Clé InChI |
JLNITRNCYMNJCK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)

![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)


![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)

